molecular formula C8H14N4O4 B1673760 2'-Deoxy-5,6-dihydro-5-azacytidine CAS No. 114522-16-6

2'-Deoxy-5,6-dihydro-5-azacytidine

Katalognummer: B1673760
CAS-Nummer: 114522-16-6
Molekulargewicht: 230.22 g/mol
InChI-Schlüssel: LAOLDMMWVYDDID-JKUQZMGJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diese Verbindung gehört zu einer Klasse von antiviralen Wirkstoffen, die darauf abzielen, die Mutationsrate des Virus zu erhöhen, was zu seinem endgültigen Zusammenbruch führt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SN-1212 umfasst mehrere Schritte, beginnend mit der Herstellung des Nukleosid-Gerüsts. Die wichtigsten Schritte umfassen:

Industrielle Produktionsmethoden

Die industrielle Produktion von SN-1212 folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess umfasst:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SN-1212 involves multiple steps, starting with the preparation of the nucleoside scaffold. The key steps include:

Industrial Production Methods

Industrial production of SN-1212 follows a similar synthetic route but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Arten von Reaktionen

SN-1212 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation zur Bildung verschiedener oxidierter Derivate führen, während Substitutionsreaktionen eine Reihe von substituierten Nukleosiden liefern können .

Wissenschaftliche Forschungsanwendungen

Epigenetic Research

Mechanism of Action:
DHDAC functions primarily as a hypomethylating agent. It inhibits DNA methyltransferases (DNMTs), which are enzymes responsible for adding methyl groups to DNA, leading to transcriptional silencing of genes. By inhibiting these enzymes, DHDAC can reactivate silenced genes, which is crucial for understanding gene regulation mechanisms and potential therapeutic interventions in diseases characterized by abnormal DNA methylation patterns.

Comparative Studies:
Research has shown that DHDAC exhibits lower cytotoxicity and greater stability than other hypomethylating agents like 2'-deoxy-5-azacytidine (DAC) and 5-azacytidine (AC). In a comparative study using methylation-specific PCR and HPLC, DHDAC was found to induce comparable levels of DNA hypomethylation and gene reactivation at lower concentrations, making it a promising candidate for further investigations in epigenetic therapy .

Cancer Therapy

Therapeutic Potential:
DHDAC has been explored for its applications in treating myelodysplastic syndromes (MDS) and certain types of leukemias. Clinical studies indicate that it can effectively restore the expression of genes that have been silenced due to hypermethylation, thereby potentially reversing the malignant phenotype of cancer cells. Unlike DAC, which can induce significant apoptosis in cancer cells, DHDAC shows a unique mechanism that may involve the reactivation of cellular repair mechanisms rather than direct cytotoxicity .

Case Studies:
In clinical settings, DHDAC has demonstrated effectiveness in reducing the methylation levels of critical tumor suppressor genes such as CDKN2B and THBS1. Studies showed that DHDAC treatment resulted in a significant decrease in methylation levels compared to untreated controls, indicating its potential role in cancer therapy .

Structural Stability and Synthesis

Synthesis:
The synthesis of DHDAC typically involves multi-step organic reactions starting from nucleoside precursors. The saturation of the 5,6-double bond enhances its hydrolytic stability, preventing degradation in aqueous solutions—a common issue with other hypomethylating agents .

Comparison with Other Compounds:
The following table summarizes the structural modifications and biological activities of DHDAC compared to related compounds:

Compound NameStructure/ModificationBiological ActivityStability
2'-DeoxycytidineStandard nucleosideIncorporates into DNA; less effective against methylationModerate
2'-Deoxy-5-azacytidineContains nitrogen at C5Hypomethylating agent; higher toxicityLess stable
5-AzacytidineRibose instead of deoxyriboseIncorporates into RNA; significant cytotoxicityModerate
5,6-Dihydro-5-azacytidineSaturated C5-C6 double bondHypomethylating agent; moderate toxicityMore stable
2'-Deoxy-5,6-dihydro-5-azacytidine Saturated C5-C6 double bond Less toxic; effective hypomethylation Highly stable

Wirkmechanismus

SN-1212 exerts its effects by increasing the mutation rate of the HIV virus. This is achieved through the incorporation of the nucleoside analog into the viral DNA during replication. The presence of SN-1212 in the viral genome leads to errors in replication, ultimately causing the collapse of the viral population . The compound targets the viral reverse transcriptase enzyme, which is responsible for the replication of the viral genome .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

SN-1212 ist in seinem Wirkmechanismus einzigartig, da es speziell die virale Mutagenese induziert, was zum Zusammenbruch der Viruspopulation führt. Dies unterscheidet sich von anderen Nukleosid-Analoga, die hauptsächlich die Virusreplikation hemmen .

Biologische Aktivität

2'-Deoxy-5,6-dihydro-5-azacytidine (DHDAC, also known as KP-1212) is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in the context of epigenetic therapy. This compound exhibits notable biological activity primarily through its hypomethylating properties, which have implications for cancer treatment and other diseases characterized by aberrant DNA methylation.

DHDAC functions as a hypomethylating agent , which means it can reverse abnormal DNA methylation patterns that silence tumor suppressor genes. This reactivation of silenced genes is crucial in the treatment of myelodysplastic syndromes (MDS) and certain leukemias. The mechanism involves the inhibition of DNA methyltransferases (DNMTs), enzymes responsible for adding methyl groups to DNA, thereby preventing the transcription of essential genes involved in cell growth and apoptosis.

Comparative Studies and Findings

A comparative study assessed the hypomethylating activities of various nucleoside analogs, including DHDAC, 2'-deoxy-5-azacytidine (DAC), and others. Key findings include:

  • Stability and Cytotoxicity : DHDAC is more stable and less cytotoxic than DAC at doses that induce comparable levels of DNA hypomethylation and gene reactivation. Specifically, DHDAC demonstrated lower apoptotic effects on cell lines compared to DAC, suggesting a different mechanism of action that favors cellular repair over apoptosis .
  • Gene Reactivation : The treatment with DHDAC led to significant reactivation of transcriptionally silenced genes without inducing extensive cell death. Flow cytometric analysis showed that only a small percentage of cells underwent apoptosis after DHDAC treatment compared to DAC .

Research Findings Overview

Study Parameter DHDAC DAC
Cytotoxicity LowerHigher
Stability More stableLess stable
Apoptosis Induction (3 days) 28%73%
Apoptosis Induction (5 days) 34%93%
DNA Hypomethylation ComparableComparable

Clinical Implications

The reduced toxicity profile of DHDAC makes it an attractive candidate for further clinical exploration. Its ability to induce hypomethylation without significant cytotoxicity could provide a therapeutic advantage in treating patients with hematological malignancies who are often elderly or have comorbidities that limit their treatment options.

Case Studies

  • Myelodysplastic Syndromes (MDS) : Clinical trials have indicated that DHDAC could be beneficial for patients with MDS due to its ability to reactivate silenced genes involved in hematopoiesis while minimizing adverse effects typically associated with conventional chemotherapeutics .
  • Acute Myeloid Leukemia (AML) : In studies involving AML cell lines, DHDAC demonstrated potential in enhancing the expression of genes like p21 and RASSF1A, which are critical for apoptosis and cell cycle regulation .

Eigenschaften

CAS-Nummer

114522-16-6

Molekularformel

C8H14N4O4

Molekulargewicht

230.22 g/mol

IUPAC-Name

6-amino-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one

InChI

InChI=1S/C8H14N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h4-6,13-14H,1-3H2,(H3,9,10,11,15)/t4-,5+,6-/m0/s1

InChI-Schlüssel

LAOLDMMWVYDDID-JKUQZMGJSA-N

SMILES

C1C(C(OC1N2CN=C(NC2=O)N)CO)O

Isomerische SMILES

C1[C@@H]([C@H](O[C@@H]1N2CN=C(NC2=O)N)CO)O

Kanonische SMILES

C1C(C(OC1N2CN=C(NC2=O)N)CO)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

SN-1212;  KP-1212;  SN1212;  KP1212;  SN 1212;  KP 1212

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxy-5,6-dihydro-5-azacytidine
Reactant of Route 2
2'-Deoxy-5,6-dihydro-5-azacytidine
Reactant of Route 3
2'-Deoxy-5,6-dihydro-5-azacytidine
Reactant of Route 4
2'-Deoxy-5,6-dihydro-5-azacytidine
Reactant of Route 5
2'-Deoxy-5,6-dihydro-5-azacytidine
Reactant of Route 6
2'-Deoxy-5,6-dihydro-5-azacytidine
Customer
Q & A

Q1: What makes 2'-deoxy-5,6-dihydro-5-azacytidine a promising compound for epigenetic research and potential therapeutic applications?

A1: this compound (DHDAC) stands out due to its unique combination of properties:

  • Lower cytotoxicity: Compared to 2'-deoxy-5-azacytidine (DAC), DHDAC exhibits significantly lower toxicity while maintaining comparable hypomethylating activity []. This characteristic is crucial for minimizing potential side effects in therapeutic applications.
  • Enhanced stability: DHDAC demonstrates greater stability compared to DAC []. This enhanced stability could translate to a longer half-life and potentially improved efficacy in vivo.
  • Targeted epigenetic modulation: As a DNA methyltransferase inhibitor, DHDAC can induce DNA hypomethylation and reactivate silenced genes, making it a valuable tool for studying and manipulating gene expression [].

Q2: Has this compound demonstrated any specific antiviral activity?

A2: While DHDAC itself hasn't been extensively studied for antiviral activity, its close analog, 2′-deoxy-5,6-dihydro-5-azacytidine (without the "2'-" prefix), exhibits potent anti-HIV activity []. Unlike other nucleoside-based antiviral drugs, this compound doesn't directly inhibit reverse transcription. Instead, it incorporates into the viral DNA, acting as an ambiguous base and causing mutations during replication. This leads to a decrease in viral fitness and potentially complete eradication through lethal mutagenesis [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.